molecular formula C19H20N4O4S B12054478 3-(2-Methoxyphenyl)-4-((2,4,6-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-36-2

3-(2-Methoxyphenyl)-4-((2,4,6-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12054478
CAS No.: 478257-36-2
M. Wt: 400.5 g/mol
InChI Key: SZYFGGHMYSNWES-RGVLZGJSSA-N
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Description

The compound 3-(2-Methoxyphenyl)-4-((2,4,6-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS: 478257-36-2) is a 1,2,4-triazole-5-thione derivative featuring two key substituents:

  • 3-(2-Methoxyphenyl): A phenyl ring with a methoxy group at the ortho position.
  • 4-((2,4,6-Trimethoxybenzylidene)amino): A Schiff base formed by condensation of 2,4,6-trimethoxybenzaldehyde with the triazole core.

This structure combines electron-donating methoxy groups with the planar, conjugated benzylidene moiety, which may enhance stability and influence biological interactions.

Properties

CAS No.

478257-36-2

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O4S/c1-24-12-9-16(26-3)14(17(10-12)27-4)11-20-23-18(21-22-19(23)28)13-7-5-6-8-15(13)25-2/h5-11H,1-4H3,(H,22,28)/b20-11+

InChI Key

SZYFGGHMYSNWES-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-MEO-PH)-4-((2,4,6-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the triazole derivative and 2,4,6-trimethoxybenzaldehyde under acidic or basic conditions.

    Methoxy Substitution: The methoxy group can be introduced through nucleophilic substitution reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the benzylidene group, leading to various reduced derivatives.

    Substitution: The methoxy groups and the thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be used in the synthesis of advanced materials with unique properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Activity: The compound may have potential as an anticancer agent, targeting specific pathways involved in cancer cell proliferation.

    Anti-inflammatory Properties: It may exhibit anti-inflammatory effects, useful in treating various inflammatory conditions.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide, protecting crops from pests and diseases.

    Pharmaceuticals: It can be a key intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 5-(2-MEO-PH)-4-((2,4,6-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Key Features Reference
Target Compound 3-(2-Methoxyphenyl), 4-(2,4,6-trimethoxybenzylideneamino) High lipophilicity due to methoxy groups; potential for π-π stacking
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3-(3-Methoxybenzyl), 4-(2-methoxyphenyl) Benzyl group instead of benzylidene; reduced conjugation
5-(4-Chlorophenyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thione 4-(2,4,5-Trimethoxybenzylideneamino), 5-(4-chlorophenyl) Positional isomer of methoxy groups; chloro substituent enhances electrophilicity
4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 4-(3-(Benzyloxy)benzylideneamino), 3-(2-chlorophenyl) Benzyloxy group increases steric bulk; chloro substituent affects reactivity
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones 3-(2-Bromophenyl), varied 4-substituents Bromine's electronegativity alters electronic properties

Key Observations:

  • Methoxy Positioning : The target compound’s 2,4,6-trimethoxy configuration provides symmetrical electron donation, contrasting with 2,4,5-trimethoxy analogs , which may disrupt conjugation.
  • Lipophilicity : Methoxy groups enhance lipophilicity compared to hydroxyl-containing derivatives (e.g., ’s 6e with 2-hydroxybenzylidene) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ’s compounds 6-9) reduce solubility but improve thermal stability .
Spectral Comparison:
  • IR Spectroscopy : Thione (C=S) stretch ~1200–1250 cm⁻¹; N-H stretch ~3200 cm⁻¹. Methoxy C-O stretches appear at ~2830–2980 cm⁻¹ .
  • ¹H NMR :
    • Target: Methoxy protons (δ 3.8–4.0), aromatic protons (δ 6.5–7.5) .
    • Analog (): 3-Methoxybenzyl protons at δ 3.7–3.9; similar aromatic shifts .

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